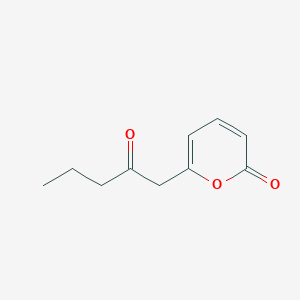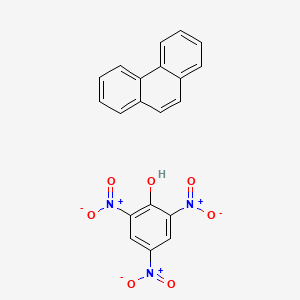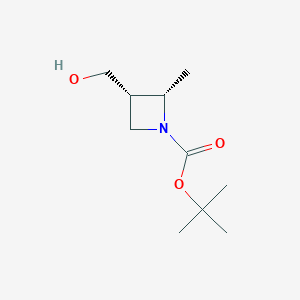
tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE is a chemical compound that features a tert-butyl group, a hydroxy methyl group, and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the azetidine derivative under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and consistency in product quality. The use of flow microreactors has been shown to be particularly effective for the synthesis of tert-butyl esters, providing a sustainable and scalable approach .
Analyse Chemischer Reaktionen
Types of Reactions
TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, reduced azetidine compounds, and substituted azetidine derivatives. These products can be further utilized in various synthetic applications or as intermediates in the production of more complex molecules.
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules with specific functional groups.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and the nature of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE include other azetidine derivatives and tert-butyl esters. Examples include:
- TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-AZETIDINE-1-CARBOXYLATE
- TERT-BUTYL (2S,3S)-2-METHYL-AZETIDINE-1-CARBOXYLATE
Uniqueness
The uniqueness of TERT-BUTYL (2S,3S)-3-(HYDROXYMETHYL)-2-METHYL-AZETIDINE-1-CARBOXYLATE lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and beyond.
Eigenschaften
Molekularformel |
C10H19NO3 |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
tert-butyl (2S,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-7-8(6-12)5-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
GCKYULDQJWNXBA-JGVFFNPUSA-N |
Isomerische SMILES |
C[C@H]1[C@H](CN1C(=O)OC(C)(C)C)CO |
Kanonische SMILES |
CC1C(CN1C(=O)OC(C)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


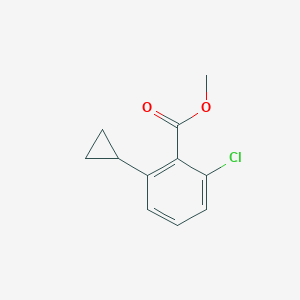
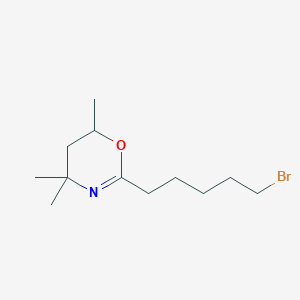

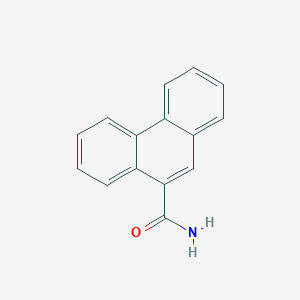
![Ethyl cyano[(E)-(4-nitrophenyl)diazenyl]acetate](/img/structure/B14007510.png)
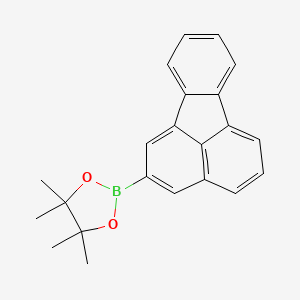
![6H-Dibenzo[b,d]thiopyran](/img/structure/B14007533.png)
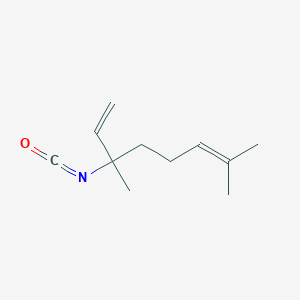
![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)
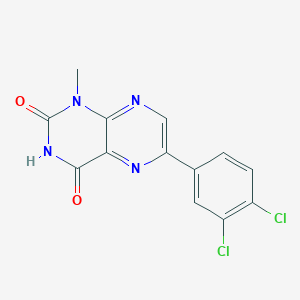
![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)
